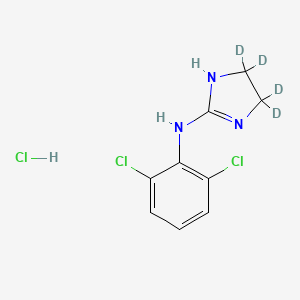

Clonidine-d4 Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIFSRGNXRYGHF-HGFPCDIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661873 | |

| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67151-02-4 | |

| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Clonidine-d4 Hydrochloride: The Gold Standard for Quantitative Bioanalysis in Research

An In-depth Technical Guide for Researchers

Introduction

Clonidine Hydrochloride is a well-established centrally acting α2-adrenergic agonist, clinically significant for its use in treating hypertension, Attention-Deficit/Hyperactivity Disorder (ADHD), and a range of off-label applications.[1][2][3] Its therapeutic efficacy is rooted in its ability to modulate sympathetic outflow from the central nervous system.[1][4] For researchers and drug development professionals, understanding the precise pharmacokinetic and pharmacodynamic profile of clonidine is paramount for establishing safety, efficacy, and proper dosing regimens in clinical trials and therapeutic drug monitoring.

This guide delves into the technical role of Clonidine-d4 Hydrochloride , the deuterium-labeled stable isotope of clonidine. We will explore its fundamental properties and elucidate its primary, indispensable function in modern research: serving as an internal standard for quantitative bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS) like Clonidine-d4 is not merely a technical convenience; it is the bedrock of data integrity in bioanalytical assays, ensuring the accuracy, precision, and reliability required to meet stringent regulatory standards and produce scientifically sound results.[5][6]

Section 1: The Analyte - A Profile of Clonidine Hydrochloride

A thorough understanding of the parent compound is essential to appreciate the necessity and function of its deuterated analogue.

Mechanism of Action

Clonidine exerts its effects by stimulating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), primarily within the brainstem.[7] This stimulation activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. The resulting decrease in intracellular cyclic AMP (cAMP) leads to a reduction in the release of norepinephrine from presynaptic nerve terminals.[7][8] This cascade effectively decreases sympathetic outflow from the central nervous system, leading to reduced heart rate, relaxation of blood vessels, and a subsequent lowering of blood pressure.[3][4]

Core Pharmacokinetic Parameters

The movement of clonidine through the body dictates its therapeutic window and potential for adverse effects. Accurate measurement of its concentration over time is therefore critical.

| Parameter | Value | Significance in Research |

| Bioavailability | 70-80% (oral)[2] | High oral absorption necessitates precise measurement in plasma for bioequivalence studies. |

| Volume of Distribution (Vd) | 2.1 L/kg[1][8] | Indicates extensive distribution into tissues, including the central nervous system. |

| Protein Binding | 20-40%[1][2] | Relatively low binding suggests a higher fraction of free, active drug. |

| Metabolism | ~30-50% metabolized in the liver to inactive metabolites.[2][8] | A significant portion is excreted unchanged, making urine a viable matrix for analysis. |

| Elimination Half-Life (t½) | 6-20 hours (normal renal function)[1] | A relatively long half-life allows for twice-daily dosing but requires sensitive analytical methods to track concentrations at trough levels. |

Section 2: The Indispensable Tool - Clonidine-d4 Hydrochloride

Clonidine-d4 Hydrochloride is a synthetic form of clonidine in which four hydrogen atoms on the imidazoline ring have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[9] This subtle structural change is profound in its analytical application.

Chemical Identity and Properties

| Property | Clonidine | Clonidine-d4 |

| Chemical Structure | C₉H₉Cl₂N₃ | C₉H₅D₄Cl₂N₃ |

| Molecular Weight (Free Base) | 230.1 g/mol | ~234.1 g/mol [10] |

| CAS Number (HCl Salt) | 4205-91-8[11] | 67151-02-4[9][12][13] |

| Chemical/Physical Behavior | Nearly Identical | Nearly Identical |

The Rationale for a Stable Isotope-Labeled Internal Standard (SIL-IS)

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample. Its purpose is to correct for variability during the analytical process.[14][15] While a structurally similar compound can be used, a SIL-IS is the universally accepted gold standard for several compelling reasons.[5][6]

-

Co-elution: Clonidine-d4 has virtually identical chromatographic properties to clonidine, meaning they travel through the LC column and elute at the same time.

-

Identical Extraction Recovery: It behaves identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction), ensuring that any loss of the target analyte is mirrored by a proportional loss of the IS.

-

Correction for Matrix Effects: This is the most critical advantage. Biological matrices like plasma are complex and contain endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing the signal.[5] Because the SIL-IS co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte signal to the IS signal, these effects are normalized, leading to a highly accurate and precise measurement of the true analyte concentration.[6]

Section 3: Primary Application: A Validated LC-MS/MS Bioanalytical Method

The primary use of Clonidine-d4 HCl is as an internal standard for the quantification of clonidine in biological matrices, most commonly using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[16]

Experimental Protocol: Quantification of Clonidine in Human Plasma

This protocol outlines a typical workflow for a research or clinical study. It is designed as a self-validating system, where the performance of the assay is monitored in every run.

1. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clonidine Hydrochloride and Clonidine-d4 Hydrochloride in methanol to create separate primary stock solutions.

-

Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to create:

-

A set of Clonidine working solutions for building the calibration curve (e.g., spanning 0.1 to 10 ng/mL final concentration).

-

A single Clonidine-d4 internal standard (IS) working solution (e.g., to yield a final concentration of 2 ng/mL in the sample).

-

2. Sample Preparation: Protein Precipitation (PPT)

-

Causality: PPT is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis.[17] Methanol is an efficient precipitating agent, and the addition of an acid can improve the stability and subsequent ionization of clonidine.

-

Procedure:

-

Aliquot 100 µL of each sample (blank plasma, calibration standards, QCs, and unknown study samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Clonidine-d4 IS working solution to every tube (except the blank matrix) and vortex briefly. This step is critical; the IS must be added before extraction to account for any variability.

-

Add 300 µL of ice-cold methanol containing 0.1% formic acid to each tube to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

3. LC-MS/MS Instrumentation and Conditions

-

Causality: A C18 column is used for its ability to retain moderately polar, basic compounds like clonidine via reversed-phase chromatography. A gradient elution (changing the percentage of organic solvent over time) ensures that clonidine is eluted as a sharp, symmetrical peak. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (MRM), providing exceptional selectivity and sensitivity.[17]

| Parameter | Typical Setting |

| LC System | Agilent 1200 Series or equivalent |

| Column | ZORBAX-XDB-ODS C18, 2.1 x 30 mm, 3.5 µm[17] |

| Mobile Phase A | Water with 0.2% Formic Acid[17] |

| Mobile Phase B | Acetonitrile with 0.2% Formic Acid[17] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 20 µL[17] |

| MS System | Agilent 6410 Triple Quadrupole or equivalent[17] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition (Clonidine) | m/z 230.0 → 213.0[17] |

| MRM Transition (Clonidine-d4) | m/z 234.0 → 217.0 (anticipated) |

| Ion Spray Voltage | 4000 V[17] |

| Gas Temperature | 250 °C[17] |

4. Data Analysis and Quantification

-

The instrument software integrates the peak areas for both the clonidine and clonidine-d4 MRM transitions.

-

A calibration curve is generated by plotting the peak area ratio (Clonidine Area / Clonidine-d4 Area) against the nominal concentration of the calibration standards.

-

A linear regression with a 1/x² weighting is typically applied to the curve.

-

The concentration of clonidine in the unknown samples is calculated from their measured peak area ratios using the regression equation from the calibration curve.

Section 4: Ensuring Trustworthiness: Bioanalytical Method Validation

For data to be used in regulatory submissions (e.g., to the FDA or EMA), the bioanalytical method must be rigorously validated.[18] Clonidine-d4 is integral to passing several key validation tests.

| Validation Parameter | Description | Role of Clonidine-d4 HCl |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | Ensures that no endogenous matrix components interfere with the detection of the IS. |

| Accuracy & Precision | How close the measured values are to the true value and to each other, respectively. | Minimizes variability from sample handling and instrument response, leading to superior accuracy and precision. |

| Calibration Curve | Demonstrates the relationship between instrument response and known concentrations. | The use of a ratio provides a more stable and reproducible response function, improving linearity. |

| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix.[5] | As a SIL-IS, it co-elutes and experiences the same ionization suppression or enhancement, effectively normalizing the effect. |

| Stability | Ensures the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | The stability of the analyte is assessed relative to the stable IS, providing a reliable measure. |

Conclusion

Clonidine-d4 Hydrochloride is far more than a mere chemical analogue; it is a critical reagent that enables researchers to conduct high-fidelity quantitative analysis of clonidine. Its primary role as a stable isotope-labeled internal standard is fundamental to overcoming the inherent challenges of bioanalysis, particularly matrix effects. By ensuring the accuracy, precision, and robustness of LC-MS/MS methods, Clonidine-d4 Hydrochloride empowers scientists and drug developers to generate trustworthy pharmacokinetic data, underpinning the safe and effective use of clonidine in both clinical research and patient care.

References

-

National Center for Biotechnology Information. (2025). Clonidine - StatPearls. NCBI Bookshelf. [Link]

-

Deranged Physiology. (2024). Clonidine. [Link]

-

Wikipedia. (n.d.). Clonidine. [Link]

-

LITFL. (2025). Clonidine. [Link]

-

Veeprho. (n.d.). Clonidine-D4 (HCl Salt) | CAS 67151-02-4. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Clonidine Hydrochloride?. [Link]

-

de Boer, T., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

-

Cerilliant. (n.d.). Clonidine-D4 HCl | Certified Solutions Standards. [Link]

-

ClinicalTrials.gov. (n.d.). A Placebo-Controlled Study of Clonidine for Fecal Incontinence. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

withpower.com. (n.d.). Clonidine + Hydrochlorothiazide for High Blood Pressure (SELECT Trial). [Link]

-

U.S. Food and Drug Administration. (2010). Clinical Review: Clonidine in the treatment of Attention Deficit-Hyperactivity Disorder (ADHD). [Link]

-

Al-Fantial, K. H., et al. (2014). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. PubMed Central. [Link]

-

PubChem. (n.d.). Clonidine-d4 Hydrochloride. [Link]

-

ClinicalTrials.gov. (n.d.). Study of Clonidine Efficacy for the Treatment of Impulse Control Disorders in Parkinson's Disease. [Link]

-

Thuriès, S., et al. (2023). Efficacy and safety of clonidine for the treatment of impulse control disorder in Parkinson's disease: a multicenter, parallel, randomised, double-blind, Phase 2b Clinical trial. PubMed. [Link]

-

Patsnap Eureka. (n.d.). Method for preparing clonidine hydrochloride. [Link]

-

Lowenthal, D. T. (1980). Clonidine hydrochloride. PubMed. [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Clonidine Hydrochloride. [Link]

-

Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Po-Hsin, C., et al. (2011). Safety and efficacy of clonidine and clonidine extended-release in the treatment of children and adolescents with attention deficit and hyperactivity disorders. PubMed Central. [Link]

-

Squassina, A., et al. (2024). Clonidine for post-traumatic stress disorder: a systematic review of the current evidence. [Link]

-

Wing, L. M., et al. (1978). Pharmacokinetics of clonidine and its relation to the hypotensive effect in patients. PubMed. [Link]

Sources

- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clonidine - Wikipedia [en.wikipedia.org]

- 3. Clonidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. litfl.com [litfl.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. caymanchem.com [caymanchem.com]

- 10. esschemco.com [esschemco.com]

- 11. Clonidine-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 12. veeprho.com [veeprho.com]

- 13. Clonidine-d4 Hydrochloride | C9H10Cl3N3 | CID 45038695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clonidine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 17. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Mechanism of Action of Clonidine as an Alpha-2 Adrenergic Agonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clonidine, a well-established imidazoline derivative, exerts its primary pharmacological effects through its activity as a potent agonist at alpha-2 (α2) adrenergic receptors.[1][2] These receptors are key components of the sympathetic nervous system, playing a critical role in modulating neurotransmitter release and physiological responses. This guide provides a detailed examination of the molecular and cellular mechanisms underpinning clonidine's action. We will explore its interaction with the three α2-adrenergic receptor subtypes (α2A, α2B, and α2C), the subsequent G-protein-mediated signal transduction cascade, and the ultimate physiological outcomes.[3][4][5] Furthermore, this document outlines standardized, field-proven methodologies for characterizing the binding affinity and functional activity of clonidine and related compounds, providing a robust framework for research and development.

A critical point of clarification is the role of Clonidine-d4 Hydrochloride. The deuterated form, Clonidine-d4, is functionally identical to clonidine in its mechanism of action. Its increased molecular weight makes it an invaluable tool as an internal standard for quantitative analysis in mass spectrometry-based assays, allowing for precise measurement of clonidine concentrations in biological samples. The mechanistic insights discussed herein apply directly to both the deuterated and non-deuterated forms.

Introduction: The Alpha-2 Adrenergic Receptor System

The α2-adrenergic receptors are a family of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine and epinephrine.[3][5] There are three distinct subtypes in humans: α2A, α2B, and α2C, each encoded by a different gene and exhibiting unique tissue distribution and physiological roles.[4][5][6]

-

α2A-Adrenergic Receptors: Predominantly found in the brainstem and prefrontal cortex, these receptors are crucial for regulating blood pressure, sedation, and analgesia.[4][5] Their activation in the central nervous system (CNS) leads to a reduction in sympathetic outflow.[1][7]

-

α2B-Adrenergic Receptors: Primarily located on vascular smooth muscle cells, activation of these receptors leads to vasoconstriction.[4][5][8]

-

α2C-Adrenergic Receptors: Found in the central nervous system and adrenal chromaffin cells, these receptors are involved in modulating neurotransmitter release, including dopamine and norepinephrine.[5][8]

Clonidine acts as an agonist at all three subtypes, which contributes to its complex pharmacological profile.[7]

Core Mechanism of Action: Receptor Binding and G-Protein Activation

The action of clonidine is initiated by its binding to α2-adrenergic receptors. These receptors are coupled to inhibitory G proteins, specifically of the Gi/o family.[3][5] The signal transduction cascade can be broken down into the following key steps:

-

Agonist Binding: Clonidine binds to the orthosteric site of the α2-adrenergic receptor, inducing a conformational change in the receptor protein.[5]

-

G-Protein Coupling and Activation: This conformational change facilitates the coupling of the receptor to its cognate heterotrimeric Gi protein (composed of αi, β, and γ subunits).[9][10] This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit.[10]

-

G-Protein Dissociation: The binding of GTP to the Gαi subunit causes its dissociation from both the receptor and the Gβγ dimer.[10][11]

Visualizing the Core Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by clonidine binding to an α2-adrenergic receptor.

Caption: Canonical Gi-coupled α2-adrenergic receptor signaling pathway.

Downstream Signaling Cascades and Physiological Effects

The activation of the Gi pathway by clonidine leads to several key downstream events:

-

Modulation of Ion Channels: The free Gβγ dimer can directly interact with and modulate the activity of ion channels.[11] A key effect is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[10] This makes the neuron less likely to fire, contributing to the inhibitory effects of clonidine.

-

Inhibition of Calcium Channels: The Gβγ dimer can also inhibit voltage-gated Ca2+ channels, reducing calcium influx.[5] Since calcium is essential for neurotransmitter release, this action contributes to the presynaptic inhibition of norepinephrine release.[13]

These molecular events translate into the well-documented physiological effects of clonidine:

-

Antihypertensive Effect: By stimulating α2A receptors in the brainstem, clonidine reduces sympathetic outflow from the CNS, leading to decreased peripheral vascular resistance, heart rate, and blood pressure.[1][7]

-

Sedation and Analgesia: These effects are also mediated by central α2A receptors, which suppress the firing of noradrenergic neurons in the locus coeruleus and inhibit nociceptive neurons in the spinal cord.[4][14]

Experimental Characterization: Protocols and Data

To rigorously characterize the interaction of a compound like clonidine with α2-adrenergic receptors, two primary types of assays are employed: receptor binding assays to determine affinity and functional assays to measure efficacy.

Receptor Binding Assay: Determining Affinity (Ki)

This protocol determines the binding affinity of a test compound (e.g., Clonidine-d4) by measuring its ability to compete with a radiolabeled ligand for binding to the α2-adrenergic receptor.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing a specific human α2-adrenergic receptor subtype (e.g., α2A) or from a relevant tissue source.

-

Reaction Setup: In a 96-well plate, combine the following in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4):

-

A fixed concentration of a selective α2-adrenergic antagonist radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).

-

Varying concentrations of the unlabeled test compound (Clonidine).

-

A fixed amount of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. The filters will trap the membranes while unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (clonidine) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of clonidine that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Binding Assay Workflow

Caption: Experimental workflow for a competitive radioligand binding assay.

Quantitative Binding Data

Clonidine exhibits high affinity for all three α2-adrenergic receptor subtypes, although with some variation.

| Receptor Subtype | Reported Ki (nM) | Reference |

| α2A-Adrenergic | ~1-5 | [15] |

| α2B-Adrenergic | ~5-20 | [16] |

| α2C-Adrenergic | ~3-15 | [4] |

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.

Functional Assay: Measuring Agonist Activity (cAMP Inhibition)

This protocol measures the ability of clonidine to inhibit adenylyl cyclase and reduce intracellular cAMP levels, confirming its agonist activity at the Gi-coupled α2-receptor.

Protocol: cAMP Inhibition Assay

-

Cell Culture: Culture cells expressing the desired α2-receptor subtype in a suitable medium. Seed the cells into a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of cAMP and enhances the assay signal.

-

Stimulation: Add varying concentrations of the test compound (clonidine) to the wells.

-

Adenylyl Cyclase Activation: Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except the basal control).[17] This will stimulate cAMP production, providing a signal that can be inhibited by the Gi-coupled receptor activation.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP modulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor system.[18][19][20]

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the clonidine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of clonidine that produces 50% of its maximal inhibitory effect).

-

The maximal inhibition (% inhibition) can also be determined from the curve, indicating the efficacy of the compound.

-

Conclusion

References

- Alpha-2 adrenergic receptor. (n.d.). In Wikipedia. Retrieved January 15, 2026.

-

Gyires, K. (2004). alpha(2)-Adrenoceptor subtypes-mediated physiological, pharmacological actions. Neurochemistry International, 44(5), 293-300. [Link]

-

Trinquet, E., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 20(10), 1234-1243. [Link]

- Alpha-2 adrenergic receptor. (n.d.). In Grokipedia. Retrieved January 15, 2026.

-

Hein, L., et al. (1999). Physiological significance of alpha(2)-adrenergic receptor subtype diversity: one receptor is not enough. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 276(6), R1549-R1553. [Link]

-

Hein, L. (2006). Physiological significance of α2-adrenergic receptor subtype diversity: one receptor is not enough. Annals of the New York Academy of Sciences, 881, 259-264. [Link]

- Dr.Oracle. (2025). What is the mechanism of action of clonidine (alpha-2 adrenergic agonist)? Dr.Oracle.

-

Bachtell, R. K., et al. (2008). α2A-Adrenergic Receptor Signaling Underlies Synergistic Enhancement of Ethanol-Induced Behavioral Impairment by Clonidine. Neuropsychopharmacology, 33(7), 1634-1645. [Link]

-

Cancino-Rodezno, A., et al. (2022). Gαi protein subunit: A step toward understanding its non-canonical mechanisms. Frontiers in Cell and Developmental Biology, 10, 968133. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

-

QIAGEN. (n.d.). Gαi Signaling. QIAGEN GeneGlobe. [Link]

- Gi alpha subunit. (n.d.). In Wikipedia. Retrieved January 15, 2026.

-

Cilibrizzi, A., et al. (2017). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 37(3), 284-291. [Link]

-

O'Donnell, K. P., & Weant, K. A. (2025). Clonidine. In StatPearls. StatPearls Publishing. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Alberts, B., et al. (2002). Signaling through G-Protein-Linked Cell-Surface Receptors. In Molecular Biology of the Cell (4th ed.). Garland Science. [Link]

-

Importance of G alpha subunit in GPCR signaling. (2017). ResearchGate. [Link]

-

PsychoFarm. (2022, October 11). Alpha-2 Medications Clonidine and Guanfacine Mechanisms (Alpha-2 Agonists Mechanism of Action) [Video]. YouTube. [Link]

- Dr.Oracle. (2025). What class of drugs is clonidine (alpha-2 adrenergic agonist)? Dr.Oracle.

-

Toader, A. C., et al. (2013). Clonidine, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus. Journal of Neurophysiology, 110(2), 398-406. [Link]

-

Deranged Physiology. (2024). Clonidine. Deranged Physiology. [Link]

-

Kamibayashi, T., & Maze, M. (2000). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesiology, 93(5), 1345-1349. [Link]

-

Piletz, J. E., et al. (2000). Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenoceptors in human brain. Neuropsychopharmacology, 23(6), 721-733. [Link]

-

Dr Matt & Dr Mike. (2021, July 1). Clonidine - Mechanism of Action [Video]. YouTube. [Link]

-

van Meel, J. C., et al. (1981). Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Journal of Medicinal Chemistry, 24(8), 913-917. [Link]

-

Atlas, D., & Steer, M. L. (1982). An affinity label for alpha 2-adrenergic receptors in rat brain. Proceedings of the National Academy of Sciences of the United States of America, 79(17), 5273-5277. [Link]

-

Petrash, A., & Bylund, D. (1986). Pharmacologic specificity of alpha-2 adrenergic receptor subtypes. Federation Proceedings, 45(3), 454. [Link]

-

Oniscu, C., et al. (2013). Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations. Farmacia, 61(6), 1146-1154. [Link]

-

National Center for Biotechnology Information. (n.d.). Clonidine. PubChem. [Link]

Sources

- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clonidine hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. alpha(2)-Adrenoceptor subtypes-mediated physiological, pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Physiological significance of alpha(2)-adrenergic receptor subtype diversity: one receptor is not enough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]

- 10. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 11. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. youtube.com [youtube.com]

- 14. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacologic specificity of alpha-2 adrenergic receptor subtypes (Conference) | OSTI.GOV [osti.gov]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cAMP-Glo™ Assay [worldwide.promega.com]

- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Clonidine-d4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Clonidine-d4 Hydrochloride, a deuterated isotopologue of the well-known antihypertensive agent, Clonidine. The strategic incorporation of deuterium atoms into the Clonidine molecule offers significant advantages, particularly as an internal standard in quantitative bioanalytical assays. This document delves into the rationale behind isotopic labeling, details the synthetic pathways for its preparation, elucidates its key chemical and physical properties, and outlines its primary applications in pharmaceutical research and development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective utilization of this essential analytical tool.

Introduction: The Significance of Deuterated Clonidine

Clonidine, chemically known as N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is a potent α2-adrenergic and imidazoline receptor agonist.[1][2] It exerts its therapeutic effects, primarily the lowering of blood pressure, by reducing sympathetic outflow from the central nervous system.[3][4] In the realm of pharmaceutical analysis, particularly in pharmacokinetic and metabolic studies, the accurate quantification of drug concentrations in biological matrices is paramount. This is where isotopically labeled internal standards, such as Clonidine-d4 Hydrochloride, become indispensable.

The substitution of hydrogen with its stable isotope, deuterium, creates a molecule that is chemically identical to the parent drug but has a different mass.[5] This mass difference is the cornerstone of its utility in mass spectrometry-based analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] By adding a known quantity of Clonidine-d4 Hydrochloride to a biological sample, it co-elutes with the unlabeled Clonidine and experiences similar ionization and matrix effects.[8][9] The distinct mass-to-charge (m/z) ratio allows for the precise and accurate quantification of the analyte, correcting for variations during sample preparation and analysis.[10]

Why Deuteration Matters:

-

Enhanced Analytical Accuracy: Serves as an ideal internal standard for quantitative mass spectrometry.[8][11]

-

Improved Pharmacokinetic Profiling: Facilitates precise measurement of drug absorption, distribution, metabolism, and excretion (ADME).[5][10]

-

Metabolic Stability: In some cases, deuteration at sites of metabolism can slow down the metabolic process, a concept known as the "kinetic isotope effect."[12]

This guide will now proceed to explore the synthesis and chemical characteristics of Clonidine-d4 Hydrochloride in detail.

Synthesis of Clonidine-d4 Hydrochloride: A Mechanistic Approach

The synthesis of Clonidine-d4 Hydrochloride involves the strategic incorporation of four deuterium atoms into the imidazoline ring of the Clonidine molecule. A common and efficient synthetic route begins with the preparation of the key intermediate, 2,6-dichloroaniline, followed by its reaction with a deuterated imidazoline precursor.

Synthesis of the Key Precursor: 2,6-Dichloroaniline

Multiple synthetic pathways exist for the production of 2,6-dichloroaniline.[13] A prevalent industrial method involves the multi-step conversion of aniline.[14][15]

-

Step 1: Over-chlorination of Aniline: Aniline is treated with a chlorinating agent, such as hydrogen peroxide in hydrochloric acid, to produce 2,4,6-trichloroaniline.[14][15]

-

Step 2: N-Acetylation (Protection): The amino group of 2,4,6-trichloroaniline is protected by reacting it with acetic anhydride to form 2,4,6-trichloroacetanilide. This prevents unwanted side reactions in the subsequent step.[14]

-

Step 3: Selective Dechlorination: The 2,4,6-trichloroacetanilide undergoes catalytic hydrogenation, which selectively removes the chlorine atom at the para-position due to steric hindrance at the ortho positions.[14]

-

Step 4: Hydrolysis (Deprotection): The resulting 2,6-dichloroacetanilide is hydrolyzed to yield 2,6-dichloroaniline.[15]

An alternative route involves the decarboxylation of 3,5-dichloro-4-aminobenzoic acid at high temperature and pressure.[16][17]

Assembly of the Deuterated Clonidine Molecule

The final assembly of Clonidine-d4 typically involves the reaction of 2,6-dichloroaniline with a suitable deuterated reactant. A common method involves the reaction with a deuterated imidazolidine derivative.

A generalized synthetic scheme is as follows:

-

Formation of an Intermediate: 2,6-dichloroaniline is reacted with a compound like N-(2,6-dichlorophenyl)formamide, which can be prepared by reacting 2,6-dichloroaniline with a mixture of acetic anhydride and formic acid.[18]

-

Cyclization with Deuterated Ethylenediamine: The intermediate is then cyclized with deuterated ethylenediamine (ethylenediamine-d4) in the presence of a suitable coupling agent.[19]

-

Salt Formation: The resulting Clonidine-d4 free base is then treated with hydrochloric acid to form the stable hydrochloride salt.[19]

The following diagram illustrates a plausible synthetic workflow:

Caption: Generalized synthetic workflow for Clonidine-d4 Hydrochloride.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Clonidine-d4 Hydrochloride is essential for its proper handling, storage, and application.

| Property | Value | Source(s) |

| Chemical Name | N-(2,6-dichlorophenyl)-4,5-dihydro-d2-1H-imidazol-4,5-d2-2-amine, monohydrochloride | [20] |

| Synonyms | Atensina-d4, Catapres-d4, Isoglaucon-d4 | [11][21] |

| CAS Number | 67151-02-4 | [20][22][23] |

| Molecular Formula | C₉H₅D₄Cl₂N₃ • HCl | [20] |

| Molecular Weight | 270.6 g/mol | [20][22] |

| Appearance | White to Off-White Solid | [21] |

| Solubility | Slightly soluble in DMSO and Methanol | [20][24] |

| Storage | 2-8°C Refrigerator | [21] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [20] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity, purity, and isotopic enrichment of Clonidine-d4 Hydrochloride.

-

Mass Spectrometry (MS): The key feature in the mass spectrum of Clonidine-d4 is a molecular ion peak that is 4 mass units higher than that of unlabeled Clonidine. This mass shift is the basis for its use as an internal standard.[25] The exact mass is approximately 269.0191 Da.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a significant reduction or absence of signals corresponding to the protons on the C4 and C5 positions of the imidazoline ring, confirming the incorporation of deuterium. The aromatic protons of the 2,6-dichlorophenyl ring will remain visible.[26][27]

-

¹³C NMR: The carbon signals for C4 and C5 will be present but may show coupling to deuterium, resulting in multiplets. The chemical shifts for the carbon atoms in the dichlorophenyl ring are expected to be around 129.7 ppm, 130.5 ppm, 131.5 ppm, and 134.5 ppm, with the carbon attached to the amino group appearing around 158.5 ppm.[26]

-

Analytical Methodologies and Applications

The primary application of Clonidine-d4 Hydrochloride is as an internal standard for the quantification of Clonidine in various biological matrices.[6][20][28]

Quantitative Analysis Workflow

A typical workflow for the use of Clonidine-d4 Hydrochloride in a bioanalytical assay is as follows:

Caption: Standard workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Clonidine in Plasma

This protocol provides a generalized procedure for the quantification of Clonidine in plasma using Clonidine-d4 Hydrochloride as an internal standard.

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of Clonidine and Clonidine-d4 Hydrochloride in methanol.[29]

- Prepare serial dilutions of the Clonidine stock solution to create calibration standards.

- Prepare a working solution of Clonidine-d4 Hydrochloride at a fixed concentration.

2. Sample Preparation:

- To 100 µL of plasma sample, add 10 µL of the Clonidine-d4 Hydrochloride working solution.

- Perform protein precipitation by adding 200 µL of acetonitrile.

- Vortex and centrifuge the samples to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of acetonitrile and water containing a modifier like formic acid.[30][31]

- Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

- Monitor the specific precursor-to-product ion transitions for both Clonidine and Clonidine-d4.

- For Clonidine, a common transition is m/z 230 -> m/z 213.

- For Clonidine-d4, the transition would be m/z 234 -> m/z 217.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Clonidine to Clonidine-d4 Hydrochloride against the concentration of the calibration standards.

- Determine the concentration of Clonidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Clonidine-d4 Hydrochloride is a vital tool for researchers and scientists in the field of drug development and analysis. Its synthesis, while requiring careful control of isotopic labeling, results in a highly effective internal standard that significantly improves the accuracy and reliability of quantitative bioanalytical methods.[8][10] A thorough understanding of its chemical properties, spectroscopic data, and proper application in analytical workflows is crucial for obtaining high-quality, reproducible data in pharmacokinetic, toxicokinetic, and clinical studies.

References

-

Clonidine - StatPearls - NCBI Bookshelf . (2025). National Center for Biotechnology Information. [Link]

-

Clonidine . (2024). Deranged Physiology. [Link]

-

Clonidine | C9H9Cl2N3 | CID 2803 - PubChem . National Institutes of Health. [Link]

-

Clonidine - Wikipedia . Wikimedia Foundation. [Link]

-

Clonidine - LITFL . Life in the Fast Lane. [Link]

-

Clonidine-d4 Hydrochloride | C9H10Cl3N3 | CID 45038695 - PubChem . National Institutes of Health. [Link]

-

Clonidine-D4 (HCl Salt) | CAS 67151-02-4 . Veeprho. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing . (2025). Pharmaffiliates. [Link]

-

Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations . Farmacia. [Link]

-

Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline . Journal of Food and Drug Analysis. [Link]

-

Synthesis of 2,6-dichloroaniline . PrepChem.com. [Link]

-

Deuterated Standards for LC-MS Analysis . (2025). ResolveMass Laboratories Inc. [Link]

-

Identification and quantitative determination of clonidine by HPLC method . SciSpace. [Link]

-

Clonidine-D4 HCl | Certified Solutions Standards . Cerilliant. [Link]

- RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2--imidazoline hydrochloride.

-

Application of the NMR spectroscopy in the structural analysis of clonidine . Institutional Repository of Nicolae Testemitanu State University of Medicine and Pharmacy. [Link]

-

Deuterated Internal Standard: Significance and symbolism . (2025). Wisdomlib. [Link]

-

CAS No : 67151-02-4| Chemical Name : Clonidine-d4 Hydrochloride . Pharmaffiliates. [Link]

-

Development of a RIA for clonidine and its comparison with the reference methods . PubMed. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . GSC Biological and Pharmaceutical Sciences. [Link]

-

Method for preparing clonidine hydrochloride . Eureka | Patsnap. [Link]

-

Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study . (2020). PubMed Central. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges . (2023). PMC. [Link]

-

Identification and Quantitative Determination of Clonidine by HPLC Method . Neliti. [Link]

- CN103524358A - Synthetic method of 2, 6-dichloroaniline.

-

An Improved Process For The Preparation Of Clonidine Hydrochloride . Quick Company. [Link]

-

Chemical structure (A) and calculated isotopic profile (B) of underivatized clonidine . ResearchGate. [Link]

-

NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone . SN Applied Sciences. [Link]

-

Clonidine . Axios Research. [Link]

-

Process for the preparation of 2-chloro and 2,6-dichloroanilines . European Patent Office. [Link]

Sources

- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Clonidine - Wikipedia [en.wikipedia.org]

- 4. litfl.com [litfl.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. veeprho.com [veeprho.com]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. 2,6-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 18. An Improved Process For The Preparation Of Clonidine Hydrochloride [quickcompany.in]

- 19. CLONIDINE synthesis - chemicalbook [chemicalbook.com]

- 20. caymanchem.com [caymanchem.com]

- 21. pharmaffiliates.com [pharmaffiliates.com]

- 22. Clonidine-d4 Hydrochloride | C9H10Cl3N3 | CID 45038695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Clonidine-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 24. Clonidine-d4 (hydrochloride) | CAS 67151-02-4 | Cayman Chemical | Biomol.com [biomol.com]

- 25. researchgate.net [researchgate.net]

- 26. Application of the NMR spectroscopy in the structural analysis of clonidine [repository.usmf.md]

- 27. Clonidine hydrochloride(4205-91-8) 1H NMR spectrum [chemicalbook.com]

- 28. Clonidine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 29. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

- 31. Identification and Quantitative Determination of Clonidine by HPLC Method - Neliti [neliti.com]

Clonidine-d4 Hydrochloride as a deuterated internal standard for mass spectrometry.

An In-Depth Technical Guide to the Application of Clonidine-d4 Hydrochloride as a Deuterated Internal Standard in Mass Spectrometry

Authored by: A Senior Application Scientist

Foreword: The Pursuit of Precision in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the demand for precision and accuracy in quantitative assays is absolute. The ability to reliably measure the concentration of an active pharmaceutical ingredient (API) like clonidine in complex biological matrices is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. This guide provides a deep dive into the use of Clonidine-d4 Hydrochloride, a stable isotope-labeled internal standard, to achieve the highest levels of accuracy and robustness in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. We will move beyond procedural steps to explore the underlying scientific principles, offering field-proven insights to empower researchers and drug development professionals.

The Foundational Role of Internal Standards in Mass Spectrometry

Quantitative analysis using mass spectrometry is susceptible to variations that can compromise data integrity. These variations can arise from multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and the ionization process within the mass spectrometer. An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known concentration to all samples—calibrators, quality controls, and unknowns—at the very beginning of the sample preparation process.

The core principle is that any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. Similarly, any variation in instrument response (e.g., ion suppression or enhancement) will affect both the analyte and the IS to a similar degree. By calculating the ratio of the analyte's signal response to the IS's signal response, these variations are effectively normalized, leading to significantly improved precision and accuracy.[1][2][3]

Why Deuterated Standards are the Gold Standard

While structurally similar analog compounds can be used as internal standards, the ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[4] Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H), are the most common type of SIL-IS.[3][4]

The key advantages of using a deuterated internal standard like Clonidine-d4 are:

-

Near-Identical Chemical and Physical Properties: Deuterium substitution results in a negligible change in polarity and chemical reactivity.[2][3] This ensures that the deuterated standard co-elutes perfectly with the unlabeled analyte during liquid chromatography and experiences virtually identical extraction recovery and matrix effects.[1][4]

-

Distinct Mass-to-Charge Ratio (m/z): Despite their chemical similarity, the deuterated standard is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.[2] This mass shift is the cornerstone of its utility.

-

Regulatory Acceptance: The use of SIL internal standards is widely recognized and recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation, as it represents the most rigorous approach to ensuring data reliability.[4][5]

Profile of Clonidine-d4 Hydrochloride

Clonidine is a potent α2-adrenergic agonist used primarily for treating hypertension and, more recently, for conditions like ADHD and opioid withdrawal.[6][7] Its therapeutic concentrations in biological fluids are often in the low nanogram or even picogram per milliliter range, necessitating highly sensitive and selective analytical methods.[8]

Clonidine-d4 Hydrochloride is the deuterated form of clonidine, specifically designed for use as an internal standard in quantitative mass spectrometry.[6][9]

| Property | Clonidine | Clonidine-d4 |

| Chemical Name | N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | N-(2,6-dichlorophenyl)-4,5-dihydro-d2-1H-imidazol-4,5-d2-2-amine |

| Molecular Formula | C₉H₉Cl₂N₃ | C₉H₅D₄Cl₂N₃ |

| Monoisotopic Mass | 229.0224 Da | 233.0475 Da |

| Molecular Weight (HCl salt) | 266.56 g/mol | 270.6 g/mol [6][10][11] |

The four deuterium atoms are strategically placed on the imidazoline ring, a stable position that prevents H/D exchange under typical experimental conditions. This stability is critical for maintaining the mass difference and ensuring the integrity of the standard throughout the analytical process.

Caption: Chemical structures of Clonidine and Clonidine-d4.

Experimental Protocol: Quantitative Analysis of Clonidine in Human Plasma

This section outlines a robust, field-tested protocol for the quantification of clonidine in human plasma using Clonidine-d4 HCl as the internal standard. The methodology is designed to be self-validating by incorporating the IS at the earliest stage.

Materials and Reagents

-

Analytes: Clonidine Hydrochloride, Clonidine-d4 Hydrochloride[6][7]

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water

-

Additives: Formic Acid (≥98%)

-

Matrix: Blank human plasma

Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Clonidine HCl and Clonidine-d4 HCl in methanol to prepare 1 mg/mL primary stocks. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Clonidine primary stock in 50:50 methanol:water to create calibration standards (e.g., ranging from 0.1 to 100 ng/mL).

-

Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the Clonidine-d4 primary stock in 50:50 methanol:water to a fixed concentration that yields a robust instrument response. The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting clonidine from plasma.[12][13] The early addition of the IS is crucial for correcting any variability during this process.

Caption: Workflow for Sample Preparation using Protein Precipitation.

Detailed Steps:

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (e.g., 50 ng/mL Clonidine-d4) to each tube.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile (or methanol with 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at >12,000 g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

-

Inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following conditions are a validated starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and peak shape for clonidine.[12][14] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes positive ionization (ESI+).[5][13] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |

| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate | Ensures elution of clonidine and separation from matrix components. |

| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Clonidine contains basic amine groups that readily protonate.[12][15] |

Mass Spectrometer Settings: Multiple Reaction Monitoring (MRM)

MRM is the key to achieving high selectivity and sensitivity. It involves isolating a specific precursor ion, fragmenting it, and then monitoring for a specific product ion.[16]

The protonated molecular ion [M+H]⁺ is selected as the precursor for both clonidine and its deuterated standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Clonidine | 230.0 | 213.0 | Optimize (typically 20-30 eV) |

| Clonidine-d4 (IS) | 234.0 | 217.0 | Optimize (should be very similar to Clonidine) |

Note: The primary fragmentation for clonidine involves the loss of an ammonia (NH₃) group from the imidazoline ring structure.[12][13][14] The m/z transition of 230.0 → 213.0 corresponds to this neutral loss. Clonidine-d4 undergoes the same fragmentation, resulting in the transition 234.0 → 217.0.

Caption: Conceptual diagram of a Triple Quadrupole MS in MRM mode.

Method Validation and Data Integrity

A robust analytical method requires formal validation to prove it is fit for its intended purpose. The use of Clonidine-d4 HCl is instrumental in meeting the stringent acceptance criteria set by regulatory bodies.[17][18][19][20]

-

Specificity: The unique MRM transitions for clonidine and Clonidine-d4 ensure that the method is highly specific, with no interference from endogenous matrix components.[21]

-

Linearity: By plotting the peak area ratio (Clonidine / Clonidine-d4) against the concentration of the calibration standards, a linear relationship with a correlation coefficient (r²) > 0.99 is typically achieved.[12]

-

Accuracy & Precision: The normalization provided by the IS allows for the determination of concentrations with high accuracy (typically within ±15% of the nominal value) and precision (coefficient of variation ≤15%).[5][14]

-

Matrix Effect and Recovery: While the absolute recovery of clonidine may vary between samples due to matrix differences, the co-eluting deuterated standard experiences the same effect.[2][3] This ensures that the area ratio remains constant, effectively compensating for matrix-induced ion suppression or enhancement and any losses during sample preparation.

Conclusion: Ensuring Confidence in Quantitative Results

Clonidine-d4 Hydrochloride is not merely a reagent; it is a critical tool for ensuring the integrity and defensibility of quantitative data. By mimicking the behavior of the unlabeled analyte from the point of extraction to detection, it provides a self-validating system that corrects for the inevitable variations inherent in complex bioanalytical workflows.[4][22] Its application transforms a good analytical method into a great one, delivering the robust, reliable, and regulatory-compliant results demanded by modern drug development and clinical science.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Search.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Google Search.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- Clonidine-d4 (hydrochloride) (CAS Number: 67151-02-4). (n.d.). Cayman Chemical.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Clonidine-D4 HCl | Certified Solutions Standards. (n.d.). Cerilliant.

- Clonidine-d4 hydrochloride | Stable Isotope. (n.d.). MedchemExpress.com.

- Method validation of clonidine hydrochloride in human plasma by LC-MS technique. (2025, August 6). ResearchGate.

- LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. (n.d.). PubMed Central.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.

- LC-MS/MS quantitative analysis of clonidine in human serum by aut... (2010, January 1). Ingenta Connect.

- Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma. (n.d.). NIH.

- LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. (2025, August 6). ResearchGate.

- Clonidine-d4 | Stable Isotope. (n.d.). MedChemExpress.

- Clonidine-d4 Hydrochloride | CAS 67151-02-4. (n.d.). Santa Cruz Biotechnology.

- Clonidine-d4 Hydrochloride | C9H10Cl3N3 | CID 45038695. (n.d.). PubChem.

- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.

- ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager.

- Analytical Method Validation: Mastering FDA Guidelines. (n.d.). LinkedIn.

- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.

- The MRM (+) chromatograms of clonidine. A) Blank plasma, B) LOQ... (n.d.). ResearchGate.

- Gas chromatographic/mass spectrometric determination of clonidine in body fluids. Application to pharmacokinetics. (1988, March). PubMed.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Clonidine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. Gas chromatographic/mass spectrometric determination of clonidine in body fluids. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scbt.com [scbt.com]

- 11. Clonidine-d4 Hydrochloride | C9H10Cl3N3 | CID 45038695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. fda.gov [fda.gov]

- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 19. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]

- 20. fda.gov [fda.gov]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

A Technical Guide to the Application of Clonidine-d4 Hydrochloride in Pharmacokinetic Studies

Abstract

In the rigorous landscape of drug development, the precise characterization of a compound's pharmacokinetic (PK) profile is fundamental. The accuracy of such characterization relies heavily on the bioanalytical methods used, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth technical exploration of the use of Clonidine-d4 Hydrochloride, a deuterated stable isotope-labeled internal standard (SIL-IS), for the quantitative analysis of clonidine in biological matrices. We will delve into the core principles of stable isotope dilution, outline a comprehensive experimental protocol, and detail the framework for method validation in accordance with regulatory standards, demonstrating why SIL-IS are the gold standard for robust and reliable pharmacokinetic analysis.[1][2]

Introduction: The Imperative for Precision in Pharmacokinetics

Pharmacokinetics—the study of a drug's absorption, distribution, metabolism, and excretion (ADME)—forms the bedrock upon which dosing regimens and safety profiles are built.[1] Quantitative bioanalysis, the measurement of drug concentrations in biological fluids, is therefore a critical component of any PK study. However, the complexity of biological matrices like plasma and urine introduces significant analytical challenges, including sample loss during extraction and matrix effects that can suppress or enhance the analyte signal in a mass spectrometer.[3]

To counteract these sources of variability, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest.[4] Clonidine-d4 Hydrochloride, in which four hydrogen atoms of the clonidine molecule are replaced with deuterium, serves this purpose perfectly. By adding a known concentration of Clonidine-d4 to every sample, variations in sample preparation and instrument response can be normalized, ensuring the generation of highly accurate and precise data.[3][4]

A Primer on Clonidine Pharmacokinetics

To appreciate the role of its deuterated analogue, one must first understand the behavior of clonidine itself. Clonidine is an alpha-2 adrenergic agonist used primarily as an antihypertensive agent.[5] Its key pharmacokinetic parameters are summarized below:

-

Absorption : Clonidine is well-absorbed orally, with peak plasma concentrations reached in approximately 1 to 3 hours.[6] The absolute oral bioavailability is between 70% and 80%.[6]

-

Distribution : It has a volume of distribution of about 2.1 L/kg and is 20-40% bound to plasma proteins.[7]

-

Metabolism : Approximately 50% of an absorbed dose is metabolized in the liver to inactive metabolites.[6] The major metabolic pathways involve hydroxylation of the phenyl ring and cleavage of the imidazolidine ring.[8]

-

Excretion : About 40-60% of an oral dose is excreted unchanged in the urine.[6] The elimination half-life typically ranges from 12 to 16 hours but can be significantly prolonged in patients with renal impairment.[6]

This profile necessitates a sensitive and specific bioanalytical method capable of accurately measuring clonidine concentrations over time to fully characterize its behavior in the body.

The Principle of Stable Isotope Dilution using Clonidine-d4

The use of Clonidine-d4 Hydrochloride is an application of the Stable Isotope Dilution Assay (SIDA), a powerful technique for quantitative analysis by mass spectrometry. The core principle is straightforward yet elegant: a known amount of the isotopically labeled standard (Clonidine-d4) is added to a sample containing an unknown amount of the native analyte (Clonidine).

Because deuterium is a stable (non-radioactive) isotope of hydrogen, Clonidine-d4 is chemically identical to clonidine.[2][4] This ensures it exhibits the same behavior throughout the analytical process:

-

Co-elution : It has the same retention time as clonidine during liquid chromatography.[3]

-

Extraction Efficiency : It experiences the same degree of loss or recovery during sample preparation steps like protein precipitation or liquid-liquid extraction.

-

Ionization Response : It is ionized with the same efficiency in the mass spectrometer's source and is subject to the exact same matrix-induced ion suppression or enhancement.[3][9]

The mass spectrometer, however, easily distinguishes between the two compounds based on their mass-to-charge (m/z) ratio. The quantification is based not on the absolute signal of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant regardless of sample loss or matrix effects, providing a highly robust and accurate measurement.[1]

Experimental Protocol: Quantification of Clonidine in Human Plasma

This section provides a representative step-by-step protocol for the analysis of clonidine in human plasma using Clonidine-d4 Hydrochloride as an internal standard.

Step 1: Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clonidine Hydrochloride and Clonidine-d4 Hydrochloride in methanol. Store at 2-8°C.

-

Working Solutions: Prepare intermediate and working solutions by serially diluting the stock solutions in a 50:50 methanol:water mixture. The IS working solution should be prepared at a concentration that yields a robust signal in the mass spectrometer (e.g., 5 ng/mL).

-

Calibration Standards & Quality Controls (QCs): Prepare calibration standards by spiking blank human plasma with the clonidine working solutions to achieve a concentration range relevant to clinical studies (e.g., 0.05 to 10 ng/mL).[10] Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.15, 2.5, and 7.5 ng/mL).

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of each sample (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Clonidine-d4 working solution to every tube (except the blank) and vortex briefly. This early addition is critical to ensure the IS tracks the analyte through every subsequent step.

-

Add 300 µL of acetonitrile or methanol containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

The following tables outline typical parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| HPLC System | Standard UPLC/HPLC System |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp | 40°C |

| Gradient | Isocratic or gradient elution optimized for separation |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Clonidine Transition | Q1: 230.0 m/z -> Q3: 213.0 m/z[10][11] |

| Clonidine-d4 Transition | Q1: 234.0 m/z -> Q3: 217.0 m/z[12] |

| Ion Spray Voltage | ~4000 V |

| Source Temp | ~500°C |

Workflow Visualization

Bioanalytical Method Validation: Ensuring Trustworthiness

A quantitative method is only as reliable as its validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for bioanalytical method validation (BMV) to ensure data integrity.[13][14] Using Clonidine-d4 as the IS greatly facilitates meeting these criteria.[9]

The validation process assesses several key parameters:

Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria (Chromatographic Assays) |

|---|---|---|

| Selectivity | To ensure the method can differentiate the analyte and IS from other matrix components. | No significant interfering peaks at the retention times of the analyte or IS in blank matrix from at least 6 sources.[15] |

| Calibration Curve | To demonstrate the relationship between instrument response and concentration over the intended range. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).[15][16] |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Intra- and inter-assay precision (CV) ≤15%. Accuracy (%RE) within ±15% of nominal. (Criteria are ±20% for the LLOQ).[13][16] |

| Recovery | To assess the efficiency of the extraction process. | While no specific acceptance criteria are set by the FDA, recovery should be consistent and reproducible across QC levels.[16] |

| Matrix Effect | To evaluate the impact of the biological matrix on analyte ionization. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% across at least 6 lots of matrix. |

| Stability | To ensure the analyte is stable under various handling and storage conditions. | Analyte concentration should be within ±15% of the nominal concentration under tested conditions (e.g., freeze-thaw, bench-top, long-term storage). |

Validation Process Visualization

Conclusion: The Authoritative Advantage of Clonidine-d4

The use of Clonidine-d4 Hydrochloride as an internal standard is not merely a matter of best practice; it is a fundamental component of a self-validating system that ensures the highest level of data integrity in pharmacokinetic research. Its chemical identity with the analyte guarantees that it accurately tracks and corrects for nearly all sources of analytical variability—from the initial pipetting to the final detection. This mitigates the risks of erroneous data that could arise from matrix effects or inconsistent sample recovery, which are significant concerns when using structural analogue internal standards.[3] For researchers and drug development professionals, investing in a stable isotope-labeled internal standard like Clonidine-d4 is a direct investment in the scientific and regulatory defensibility of their pharmacokinetic data.[3][9]

References

-

Title: Clonidine Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Clonidine in Human Plasma Source: PubMed URL: [Link]

-

Title: Clonidine | C9H9Cl2N3 Source: PubChem - NIH URL: [Link]

-

Title: What is the mechanism of Clonidine Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: Clonidine Source: Deranged Physiology URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: DEVELOPMENT AND VALIDATION OF HIGH-PERFORMANCE LIQUID Bu CHROMATOGRAPHY TANDEM MASS SPECTROMETRIC METHOD FOR Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

-

Title: The Role of Deuterated Compounds in Pharmaceutical R&D and Testing Source: Pharmaffiliates URL: [Link]

-

Title: FDA guideline - Bioanalytical Method Validation Source: PharmaCompass.com URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Catapres® Source: accessdata.fda.gov URL: [Link]

-

Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]

-

Title: Bioanalytical Method Validation - Guidance for Industry Source: FDA URL: [Link]

-